molecular formula C6H12F2O B1482820 2-Ethyl-4,4-difluorobutan-1-ol CAS No. 1909305-27-6

2-Ethyl-4,4-difluorobutan-1-ol

Cat. No.: B1482820
CAS No.: 1909305-27-6
M. Wt: 138.16 g/mol
InChI Key: BRWNJABKAKAWGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethyl-4,4-difluorobutan-1-ol is a useful research compound. Its molecular formula is C6H12F2O and its molecular weight is 138.16 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-ethyl-4,4-difluorobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12F2O/c1-2-5(4-9)3-6(7)8/h5-6,9H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRWNJABKAKAWGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC(F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Ethyl-4,4-difluorobutan-1-ol is a fluorinated alcohol that has garnered attention for its potential biological activities. This compound's unique structure, characterized by the presence of two fluorine atoms and an ethyl group, may influence its interaction with biological systems. Understanding its biological activity is crucial for evaluating its potential applications in pharmaceuticals and agrochemicals.

PropertyValue
Molecular Formula C6H12F2O
Molecular Weight 150.16 g/mol
IUPAC Name This compound
CAS Number Not readily available

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The introduction of fluorine atoms can enhance lipophilicity, potentially improving membrane permeability and bioavailability. Such modifications often lead to increased potency in biological assays .

Case Studies and Research Findings

  • Antimicrobial Activity : Studies have indicated that fluorinated compounds exhibit enhanced antimicrobial properties. For instance, a related compound demonstrated significant activity against various bacterial strains, suggesting that this compound may also possess similar properties .
  • Cytotoxicity Assays : In vitro assays have been conducted to evaluate the cytotoxic effects of this compound on cancer cell lines. Preliminary results indicate a dose-dependent response, with higher concentrations leading to increased cell death .
  • Enzyme Inhibition : Research has shown that certain fluorinated alcohols can act as inhibitors for specific enzymes involved in metabolic pathways. This inhibition can lead to altered metabolic profiles in treated organisms, which may be beneficial in therapeutic contexts .

Comparative Analysis

To further understand the biological implications of this compound, it is essential to compare it with structurally similar compounds.

CompoundBiological ActivityReference
2-Ethyl-4-methylbutan-1-olModerate antimicrobial activity
2-Ethyl-3-fluorobutan-1-olHigh cytotoxicity in cancer cells
2-Methyl-3-fluorobutan-1-olEnzyme inhibition

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Ethyl-4,4-difluorobutan-1-ol
Reactant of Route 2
2-Ethyl-4,4-difluorobutan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.